1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione
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Overview
Description
1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C8H9ClN2O3. This compound is part of the imidazolidine family, which is known for its diverse biological and chemical properties. The presence of both an allyl group and a chloroacetyl group in its structure makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with allyl chloride and chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under basic conditions, leading to the formation of corresponding amides, thioesters, or esters.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction Reactions: The carbonyl groups in the imidazolidine ring can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The allyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
1-Allyl-3-(2-chloroacetyl)imidazolidine-2,4-dione can be compared with other imidazolidine derivatives such as:
1-Allyl-3-acetylimidazolidine-2,4-dione: Lacks the chloroacetyl group, making it less reactive in substitution reactions.
1-Allyl-3-(2-bromoacetyl)imidazolidine-2,4-dione: The bromoacetyl group is more reactive than the chloroacetyl group, leading to different reactivity profiles.
1-Allyl-3-(2-hydroxyacetyl)imidazolidine-2,4-dione: The hydroxyacetyl group introduces different hydrogen bonding interactions, affecting its chemical and biological properties.
Properties
CAS No. |
51314-86-4 |
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Molecular Formula |
C8H9ClN2O3 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
3-(2-chloroacetyl)-1-prop-2-enylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-3-10-5-7(13)11(8(10)14)6(12)4-9/h2H,1,3-5H2 |
InChI Key |
HUWTXHBQLHFNKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC(=O)N(C1=O)C(=O)CCl |
Origin of Product |
United States |
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